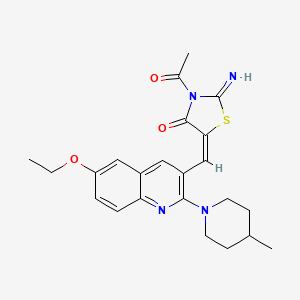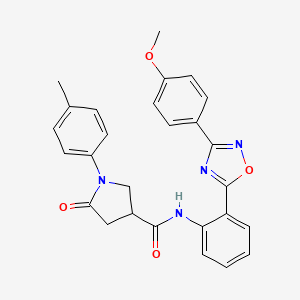![molecular formula C16H24N2O5S B7703241 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide](/img/structure/B7703241.png)
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide, also known as AZD-3965, is a novel inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that transports lactate and other monocarboxylates across the plasma membrane of cells. The inhibition of MCT1 has been shown to have therapeutic potential in cancer, as it can disrupt the Warburg effect, a metabolic process that is often observed in cancer cells.
Mécanisme D'action
The mechanism of action of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide is based on the inhibition of MCT1. MCT1 is highly expressed in cancer cells, where it plays a key role in the Warburg effect. By inhibiting MCT1, this compound disrupts the ability of cancer cells to use lactate as an energy source, leading to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include a reduction in lactate transport, a decrease in tumor growth and metastasis, and an enhancement of the efficacy of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide is its specificity for MCT1, which makes it a useful tool for studying the role of MCT1 in cancer. However, one limitation is that it may not be effective in all types of cancer, as the Warburg effect is not observed in all cancer cells.
Orientations Futures
There are a number of future directions for research on 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide. One direction is to investigate its potential as a therapeutic agent in clinical trials. Another direction is to study its mechanism of action in more detail, including its effects on other metabolic pathways in cancer cells. Finally, there is a need to develop new inhibitors of MCT1 that may be more effective or have fewer side effects than this compound.
Méthodes De Synthèse
The synthesis of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide has been described in the literature. Briefly, the compound is prepared by reacting 4-bromo-N-(butan-2-yl)benzene-1-sulfonamide with 2-oxoethylazepane in the presence of a palladium catalyst.
Applications De Recherche Scientifique
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit lactate transport in cancer cells, leading to a reduction in tumor growth and metastasis. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
IUPAC Name |
N-butan-2-yl-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-3-13(2)17-24(20,21)15-6-4-14(5-7-15)23-12-16(19)18-8-10-22-11-9-18/h4-7,13,17H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBNXTAEMZKTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

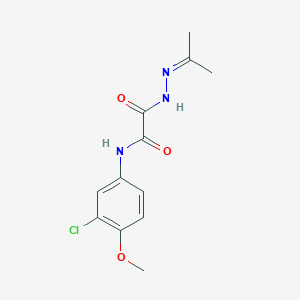
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703170.png)
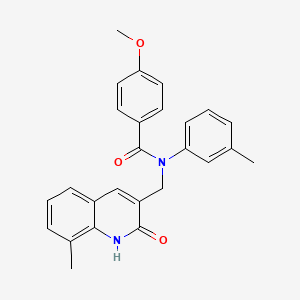
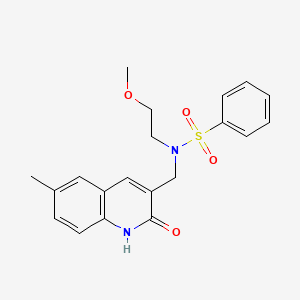
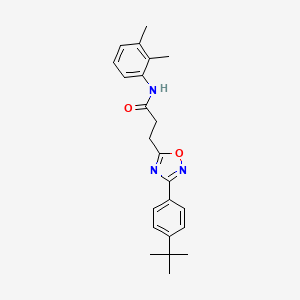
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7703192.png)
![N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703193.png)

![1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7703199.png)
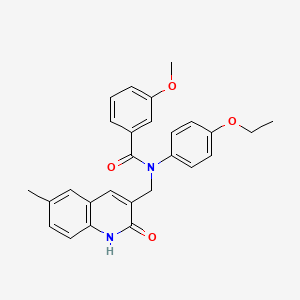
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7703215.png)
![methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7703221.png)
